

# **Chemical structure and properties of AF267B**

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Compound of Interest		
Compound Name:	Ngx-267	
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#### **AF267B: A Technical Guide for Researchers**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AF267B, also known as NGX267, is a selective M1 muscarinic acetylcholine receptor (mAChR) agonist that has been investigated for its therapeutic potential in Alzheimer's disease. As a rigid analog of acetylcholine, AF267B was designed to target the M1 receptor, which is abundantly expressed in the cortex and hippocampus and plays a crucial role in memory and learning. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of AF267B.

## **Chemical Structure and Physicochemical Properties**

AF267B is chemically identified as (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. Its structure features a spirocyclic core, which contributes to its rigidity and receptor selectivity.



Property	Value	Source
IUPAC Name	(2S)-2-ethyl-8-methyl-1-thia- 4,8-diazaspiro[4.5]decan-3- one	PubChem
Synonyms	NGX267, NI004	Alzheimer's Drug Discovery Foundation[1]
Molecular Formula	C10H18N2OS	PubChem
Molecular Weight	214.33 g/mol	PubChem
Canonical SMILES	CCC1C(=O)NC2(CCN(C)CC2) S1	PubChem

Note: Specific quantitative data for properties such as pKa and aqueous solubility are not readily available in publicly accessible literature.

## **Pharmacological Properties**

AF267B is characterized as a selective agonist for the M1 muscarinic receptor. While its selectivity is a key feature, it has been noted to also activate M3 and M5 receptor subtypes.[2]

Parameter	Value	Species/System
Receptor Target	M1 Muscarinic Acetylcholine Receptor (Primary)	In vitro and in vivo studies
Binding Affinity (Ki)	Data not publicly available	-
Functional Activity (EC50)	Data not publicly available	-

Note: Despite numerous mentions of its M1 selectivity, specific quantitative binding affinity (Ki) or functional potency (EC50) values for AF267B across the five muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature.

#### **Pharmacokinetics**



Preclinical studies have indicated that AF267B possesses favorable pharmacokinetic properties, including high oral bioavailability and significant penetration of the blood-brain barrier.[3][4]

Parameter	Value	Species
Oral Bioavailability	Described as "high"	Preclinical models
Brain Penetration	Shows a "remarkable preference for the brain vs. plasma"	Preclinical models
Cmax, Tmax, Half-life	Data not publicly available	-

Note: While qualitatively described as having high bioavailability and brain penetration, specific quantitative pharmacokinetic parameters for AF267B are not detailed in the available literature.

### **Mechanism of Action and Signaling Pathways**

AF267B exerts its effects primarily through the activation of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq/11 family of G proteins. This initiates a signaling cascade that has been shown to be beneficial in the context of Alzheimer's disease pathology.

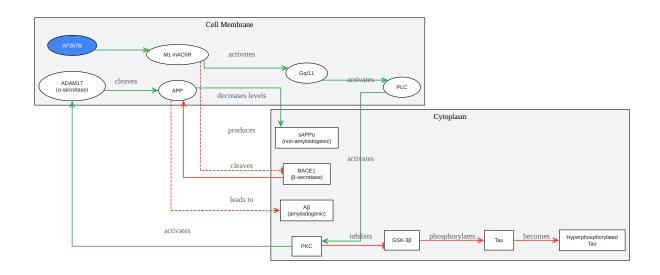
### **Amyloid-β Pathology Modulation**

Activation of the M1 receptor by AF267B promotes the non-amyloidogenic processing of amyloid precursor protein (APP). This is achieved through the activation of  $\alpha$ -secretase (ADAM17/TACE), which cleaves APP within the amyloid- $\beta$  (A $\beta$ ) sequence, thus precluding the formation of A $\beta$  peptides.[3] Concurrently, AF267B has been shown to decrease the levels of  $\beta$ -secretase (BACE1), the enzyme that initiates the amyloidogenic pathway.

## **Tau Pathology Modulation**

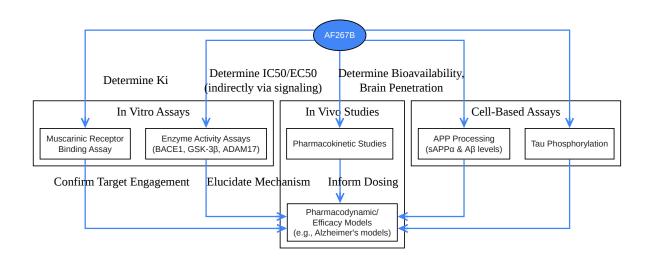
The signaling cascade initiated by AF267B also influences tau pathology. Activation of protein kinase C (PKC) and subsequent inhibition of glycogen synthase kinase  $3\beta$  (GSK- $3\beta$ ) leads to a reduction in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.











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### References

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